Scaffold-Dependent PIM-1 Kinase Inhibition Potency Compared to Clinical-Stage Inhibitor
The triazolo[4,5-b]pyridine scaffold, which serves as the core structure of the target compound, demonstrates PIM-1 inhibitory activity in the nanomolar range. In a direct head-to-head comparison from fragment-hopping studies, a triazolo[4,5-b]pyridine derivative (compound 8) exhibited IC50 values of 20–150 nM against PIM-1, comparable to a clinical-stage inhibitor (compound 3, IC50 20–150 nM) but with improved metabolic stability (>45% increase in human liver microsomes) and enhanced off-target selectivity (>2 log units improvement in IC50 vs. FLT3) [1].
| Evidence Dimension | PIM-1 inhibitory activity (IC50) and metabolic stability |
|---|---|
| Target Compound Data | IC50 20–150 nM (triazolo[4,5-b]pyridine core scaffold) |
| Comparator Or Baseline | Compound 3 (clinical-stage PIM-1 inhibitor) with IC50 20–150 nM |
| Quantified Difference | >45% increase in metabolic stability; >2 log units improvement in FLT3 selectivity |
| Conditions | PIM-1 biochemical assay; human liver microsome stability assay |
Why This Matters
Validates the triazolo[4,5-b]pyridine core as a productive starting point for PIM-1 inhibitor programs with favorable ADME and selectivity profile.
- [1] Saluste, G., et al. Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. PLoS ONE, 2012, 7(10), e45964. View Source
